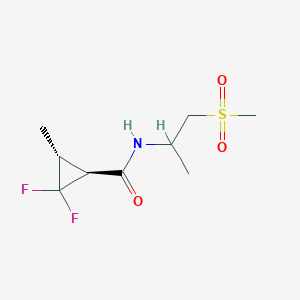![molecular formula C12H13BrN2O4 B7355471 methyl (2S)-4-[(5-bromo-1,3-benzoxazol-2-yl)amino]-2-hydroxybutanoate](/img/structure/B7355471.png)
methyl (2S)-4-[(5-bromo-1,3-benzoxazol-2-yl)amino]-2-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-4-[(5-bromo-1,3-benzoxazol-2-yl)amino]-2-hydroxybutanoate is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential for use in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Methyl (methyl (2S)-4-[(5-bromo-1,3-benzoxazol-2-yl)amino]-2-hydroxybutanoate)-4-[(5-bromo-1,3-benzoxazol-2-yl)amino]-2-hydroxybutanoate has shown potential for use in various fields of scientific research. In medicinal chemistry, this compound can be used as a lead compound for the development of new drugs that target specific diseases or conditions. In pharmacology, this compound can be used to study the mechanisms of action of various drugs and their effects on biological systems. In biochemistry, this compound can be used to study the interactions between proteins and other biomolecules.
Mécanisme D'action
The mechanism of action of methyl (methyl (2S)-4-[(5-bromo-1,3-benzoxazol-2-yl)amino]-2-hydroxybutanoate)-4-[(5-bromo-1,3-benzoxazol-2-yl)amino]-2-hydroxybutanoate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins that play a role in various biological processes. This compound has been shown to have activity against various cancer cell lines, indicating its potential as an anticancer agent.
Biochemical and Physiological Effects:
Methyl (this compound)-4-[(5-bromo-1,3-benzoxazol-2-yl)amino]-2-hydroxybutanoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the activity of certain enzymes and proteins. In vivo studies have shown that this compound can reduce tumor growth in animal models, indicating its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl (methyl (2S)-4-[(5-bromo-1,3-benzoxazol-2-yl)amino]-2-hydroxybutanoate)-4-[(5-bromo-1,3-benzoxazol-2-yl)amino]-2-hydroxybutanoate in lab experiments is its potential as an anticancer agent. This compound has shown activity against various cancer cell lines, making it a promising lead compound for the development of new anticancer drugs. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research on methyl (methyl (2S)-4-[(5-bromo-1,3-benzoxazol-2-yl)amino]-2-hydroxybutanoate)-4-[(5-bromo-1,3-benzoxazol-2-yl)amino]-2-hydroxybutanoate. One direction is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another direction is the study of the mechanisms of action of this compound and its interactions with other biomolecules. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, as well as its potential for use in clinical trials.
Méthodes De Synthèse
The synthesis of methyl (methyl (2S)-4-[(5-bromo-1,3-benzoxazol-2-yl)amino]-2-hydroxybutanoate)-4-[(5-bromo-1,3-benzoxazol-2-yl)amino]-2-hydroxybutanoate involves the reaction of 2-amino-5-bromo-1,3-benzoxazole with (S)-4-chloro-2-hydroxybutanoic acid methyl ester in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
methyl (2S)-4-[(5-bromo-1,3-benzoxazol-2-yl)amino]-2-hydroxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O4/c1-18-11(17)9(16)4-5-14-12-15-8-6-7(13)2-3-10(8)19-12/h2-3,6,9,16H,4-5H2,1H3,(H,14,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXRVGJYZQHNPW-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCNC1=NC2=C(O1)C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCNC1=NC2=C(O1)C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-2-[(3S)-3-hydroxypyrrolidin-1-yl]-N-(2-methoxyethyl)-N-methylbenzenesulfonamide](/img/structure/B7355398.png)
![N-(2-hydroxyethyl)-6-[(3R)-3-methoxypyrrolidin-1-yl]-5-(trifluoromethyl)pyridine-3-sulfonamide](/img/structure/B7355411.png)
![2-[(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-4-cyano-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B7355413.png)
![2-[(3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-4-cyano-N-[(2S)-1-hydroxypropan-2-yl]benzenesulfonamide](/img/structure/B7355419.png)
![(3R,4R)-4-methoxy-1-[5-pyrrolidin-1-ylsulfonyl-3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B7355428.png)

![5-bromo-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7355455.png)
![8-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7355463.png)
![2,4-dimethyl-6-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7355476.png)
![2-(methoxymethyl)-4-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7355483.png)
![6-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7355484.png)

![methyl (3S,4S)-4-(3-methylimidazol-4-yl)-1-thieno[3,2-d]pyrimidin-4-ylpyrrolidine-3-carboxylate](/img/structure/B7355499.png)
